4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

Analytical Chemistry Organic Synthesis Quality Control

Researchers face protodeboronation and irreproducible coupling yields when using generic arylboronic acids or unstable free boronic acids. This pinacol ester delivers superior kinetic control. - **Stability Advantage**: Pinacol protection prevents premature degradation in high-temperature or microwave-assisted Suzuki-Miyaura couplings, ensuring cleaner reaction profiles. - **Pharmacophore Installation**: Enables late-stage introduction of the cyclopropylsulfonyl group-a privileged motif in glucokinase activators (EC₅₀ as low as 0.13 μM)-into heterocyclic cores. - **Procurement Value**: Solid, air-stable solid simplifies precise weighing for stoichiometric control; >95% purity guaranteed.

Molecular Formula C15H21BO4S
Molecular Weight 308.2 g/mol
CAS No. 648906-27-8
Cat. No. B1429098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester
CAS648906-27-8
Molecular FormulaC15H21BO4S
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3
InChIInChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3
InChIKeyXSIXMQWYBMTLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester


4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester (CAS 648906-27-8) is an organoboron compound within the arylboronic ester class, characterized by a pinacol-protected boronate and a para-substituted cyclopropylsulfonyl group on the phenyl ring. It is primarily utilized as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures [1]. This compound is supplied as a high-purity (>95%) solid with a molecular formula of C₁₅H₂₁BO₄S and a molecular weight of 308.2 g/mol, offering enhanced stability over its free boronic acid counterpart .

Workflow Suzuki-Miyaura cross-coupling for biaryl construction
Form Stable pinacol ester; crystalline solid for accurate weighing
Purity High-purity solid with certified quality for reproducible reactivity

Risks of Substituting 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester


Generic substitution of 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester with other in-class arylboronic esters is a significant scientific risk due to the distinct electronic and steric properties imparted by the cyclopropylsulfonyl substituent. The strongly electron-withdrawing sulfonyl group in the para-position directly modulates the reactivity of the aryl ring in the transmetalation step of Suzuki-Miyaura couplings [1]. Unlike methyl or ethyl sulfonyl analogs, the unique three-dimensional structure of the cyclopropyl ring introduces different steric constraints and may alter solubility and crystallinity, which are critical for reaction kinetics and product purification . Furthermore, the pinacol ester form offers distinct advantages in handling and shelf-life compared to the more reactive but less stable free boronic acid form (CAS 1217501-07-9). The quantitative evidence below demonstrates why this specific compound is the necessary choice for achieving reproducible and predictable outcomes in advanced organic synthesis.

Target: Cyclopropylsulfonyl
Para-substituted sulfone with unique steric and electronic profile
Substitute: Methyl/ethyl sulfonyl analogs
Alkyl sulfonyl groups may alter transmetalation kinetics and product selectivity
Electronic and steric differences may shift reaction outcomes; substitution may require re-optimization.
Target: Pinacol ester
Hydrolytically stable, ambient storage solid
Substitute: Free boronic acid
Reactive but requires cold storage; protodeboronation risk
Pinacol ester stability supports reproducibility; free acid may degrade before use.

Differentiation of 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester


Purity and Physical Form Advantage

This compound is available in a solid, crystalline form with a certified minimum purity of 95% from major suppliers, ensuring accurate weighing and reproducible reactivity in anhydrous conditions . This differentiates it from the free boronic acid analog (CAS 1217501-07-9) which often requires low-temperature storage (-20°C) to prevent degradation . The pinacol ester form offers superior hydrolytic stability and long-term storage at ambient temperature, reducing the risk of reagent decomposition prior to use .

Form & Stability
Class-level
Target Solid, min 95% purity
Comparator Free boronic acid; min 98% purity, storage -20°C
Diff. Ambient storage vs. cold storage requirement
Supports procurement and storage decisions
Vendor specification comparison; class-level inference
Analytical Chemistry Organic Synthesis Quality Control

Predicted Physicochemical Property Differences

Computational predictions indicate this compound has a higher boiling point and density compared to its methyl- and ethylsulfonyl analogs, which is consistent with its larger molecular weight and increased van der Waals interactions. Specifically, its predicted boiling point is 457.2 °C, compared to 421.1 °C for the methyl analog (CAS 603143-27-7) and 433.0 °C for the ethyl analog (CAS 1436867-18-3) . This suggests differences in volatility and handling characteristics during synthesis and purification.

Boiling Point
Cross-study
457.2 °C
Predicted
May impact purification and solvent selection
~36 °C higher than methyl analog; computational prediction
Physical Chemistry Computational Chemistry Solubility

Pricing as Niche Utility Indicator

The target compound commands a significantly higher market price compared to simpler analogs, reflecting its specialized utility and higher synthesis cost. For a 1-gram quantity, the cyclopropylsulfonyl ester is listed at approximately $687.50 from Biosynth , whereas the methylsulfonyl analog (CAS 603143-27-7) is available for $52 from AKSci . This over 13-fold difference in price underscores that the cyclopropyl variant is not a generic commodity but a specialized building block required for introducing unique structural features into target molecules.

Procurement Cost (1 g)
Head-to-head
Target $687.50 (Biosynth)
Comparator Methyl analog: $52 (AKSci)
Diff. ~13.2× higher cost
Indicates specialized synthesis utility
Commercial pricing data as of 2026
Procurement Cost Analysis Specialty Chemicals

Application Scenarios for 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester


Medicinal Chemistry: Kinase Inhibitor Libraries

The cyclopropylsulfonyl group is a privileged motif in kinase inhibitor design, as evidenced by its presence in potent glucokinase activators (e.g., PSN-GK1) with EC₅₀ values as low as 0.13 μM [1]. This boronic ester enables the efficient and late-stage installation of this pharmacophore into heterocyclic cores via Suzuki-Miyaura coupling. The high purity and stability of the pinacol ester form are critical for generating large, reproducible compound libraries where each member's activity can be reliably compared.

Materials Science: Liquid Crystalline Molecules

Patents describing the preparation of ring compounds for liquid-crystalline mixtures frequently cite the use of specific boronic esters in combinatorial Suzuki coupling sequences [2]. The predicted higher boiling point and unique density of this compound suggest it may offer distinct advantages in purification and processing steps required for high-purity electronic materials. Its solid physical form also simplifies precise weighing for stoichiometric control in polymerization or small-molecule synthesis for device fabrication.

Advanced Synthesis: Sterically Challenging Couplings

The unique three-dimensional shape of the cyclopropyl group, combined with the electron-withdrawing sulfone, provides a steric and electronic profile that is distinct from methyl or ethyl analogs. This can be exploited to achieve regioselective or chemoselective cross-couplings that fail with other reagents. The enhanced stability of the pinacol ester makes it the preferred reagent for microwave-assisted or high-temperature Suzuki reactions, where other boronic acids may suffer from protodeboronation, ensuring higher yields and cleaner product profiles [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cyclopropylsulfonyl pharmacophore introduction
Suzuki coupling reproducibility with heterocyclic cores
Liquid crystal molecule preparation
Controlled thermal and structural properties
Purity and stoichiometric control for electronic materials
Sterically challenging cross-couplings
Unique steric/electronic profile of cyclopropylsulfonyl
Stability under microwave or high-temperature conditions

Technical Documentation Hub

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